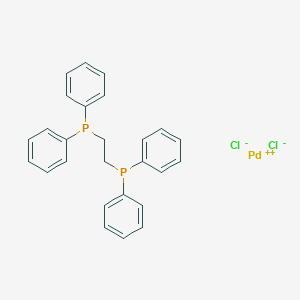

2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride typically involves the reaction of palladium(II) chloride with 1,2-bis(diphenylphosphino)ethane (dppe). The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired complex is complete .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.

Reduction: It can be reduced to lower oxidation state palladium species.

Substitution: Ligand substitution reactions are common, where the chloride ligands can be replaced by other ligands such as phosphines or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas are typically used.

Substitution: Ligand exchange reactions often involve the use of excess ligands and are carried out in solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of palladium(IV) complexes, while reduction can yield palladium(0) species. Substitution reactions result in the formation of new palladium complexes with different ligands .

Wissenschaftliche Forschungsanwendungen

2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride has a wide range of applications in scientific research:

Biology: The compound is used in the synthesis of biologically active molecules and in the study of enzyme mimetics.

Medicine: Research into its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates, is ongoing.

Wirkmechanismus

The mechanism by which 2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride exerts its effects involves the coordination of the palladium center with various ligands. This coordination facilitates the activation of substrates, making them more reactive. The palladium center can undergo oxidative addition, reductive elimination, and transmetalation, which are key steps in many catalytic cycles .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Dichloronickel; 2-diphenylphosphanylethyl(diphenyl)phosphane

- Dichloroplatinum; 2-diphenylphosphanylethyl(diphenyl)phosphane

Uniqueness

Compared to similar compounds, 2-Diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride is unique due to its high catalytic activity and versatility in facilitating a wide range of organic reactions. Its stability and ease of handling also make it a preferred choice in both academic and industrial research .

Biologische Aktivität

2-Diphenylphosphanylethyl(diphenyl)phosphane; palladium(II) dichloride, commonly referred to as PdCl2(dppe), is a complex that combines palladium with a bidentate phosphine ligand. This compound has gained attention in various fields, particularly in catalysis and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, effects, and potential applications.

- Molecular Formula : C26H24Cl2P2Pd

- Molecular Weight : 575.742 g/mol

- Melting Point : 360 °C

- Boiling Point : 514.8 °C

- Solubility : Insoluble in water

The biological activity of PdCl2(dppe) is primarily attributed to its ability to interact with biological molecules through coordination chemistry. The palladium center can undergo redox reactions, facilitating electron transfer processes that are crucial for various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : PdCl2(dppe) has been shown to inhibit specific enzymes involved in cellular metabolism, which can lead to altered metabolic pathways.

- DNA Interaction : Studies indicate that the compound can bind to DNA, potentially leading to cytotoxic effects in cancer cells by disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, which can damage cellular components and trigger apoptosis.

Anticancer Activity

Research has demonstrated that PdCl2(dppe) exhibits significant anticancer properties. For instance, a study published in the European Journal of Medicinal Chemistry highlighted its efficacy against various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the mitochondrial pathway, characterized by the release of cytochrome c and activation of caspases.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.4 | Apoptosis via mitochondrial pathway |

| A549 (Lung) | 6.8 | ROS generation |

| HeLa (Cervical) | 4.2 | DNA intercalation |

Antimicrobial Properties

PdCl2(dppe) also displays antimicrobial activity against a range of pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, revealing that it disrupts bacterial cell membranes.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Safety and Toxicological Profile

While PdCl2(dppe) shows promising biological activity, it is essential to consider its safety profile. The compound is classified as harmful if swallowed and can cause skin irritation. Proper handling protocols must be followed to mitigate exposure risks.

Eigenschaften

IUPAC Name |

2-diphenylphosphanylethyl(diphenyl)phosphane;palladium(2+);dichloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJXFZUGZASGIW-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Pd+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24Cl2P2Pd |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.